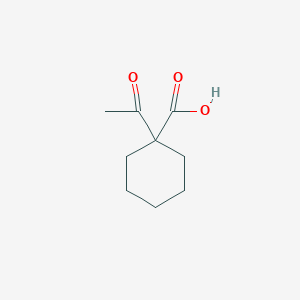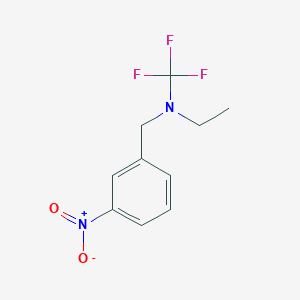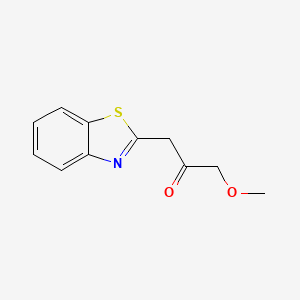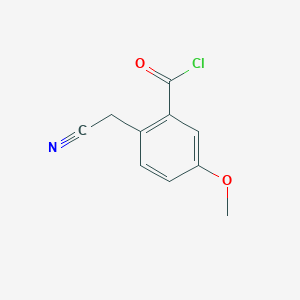
2-(Cyanomethyl)-5-methoxybenzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyanomethyl)-5-methoxybenzoyl chloride is an organic compound with a complex structure that includes a benzoyl chloride group, a methoxy group, and a cyanomethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyanomethyl)-5-methoxybenzoyl chloride typically involves the introduction of the cyanomethyl and methoxy groups onto a benzoyl chloride backbone. One common method involves the reaction of 5-methoxybenzoyl chloride with cyanomethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyanomethyl)-5-methoxybenzoyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of substituted benzoyl derivatives.
Oxidation and Reduction: The cyanomethyl group can participate in oxidation and reduction reactions, potentially leading to the formation of different functional groups.
Condensation Reactions: The methoxy group can engage in condensation reactions with other compounds, forming more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation of the cyanomethyl group can produce a carboxylic acid.
Aplicaciones Científicas De Investigación
2-(Cyanomethyl)-5-methoxybenzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, potentially leading to new bioactive compounds.
Medicine: Research into its derivatives may lead to the development of new drugs with unique therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Cyanomethyl)-5-methoxybenzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The benzoyl chloride group is particularly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is harnessed in synthetic chemistry to create new compounds with desired properties.
Comparación Con Compuestos Similares
Similar Compounds
2-(Cyanomethyl)benzoyl chloride: Lacks the methoxy group, leading to different reactivity and applications.
5-Methoxybenzoyl chloride:
2-(Cyanomethyl)-4-methoxybenzoyl chloride: Similar structure but with the methoxy group in a different position, leading to variations in reactivity.
Uniqueness
2-(Cyanomethyl)-5-methoxybenzoyl chloride is unique due to the presence of both the cyanomethyl and methoxy groups, which confer distinct reactivity and potential applications. This combination of functional groups makes it a valuable intermediate in the synthesis of complex organic molecules.
Propiedades
Número CAS |
24634-11-5 |
|---|---|
Fórmula molecular |
C10H8ClNO2 |
Peso molecular |
209.63 g/mol |
Nombre IUPAC |
2-(cyanomethyl)-5-methoxybenzoyl chloride |
InChI |
InChI=1S/C10H8ClNO2/c1-14-8-3-2-7(4-5-12)9(6-8)10(11)13/h2-3,6H,4H2,1H3 |
Clave InChI |
OUEHQLXJMMOHAV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)CC#N)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


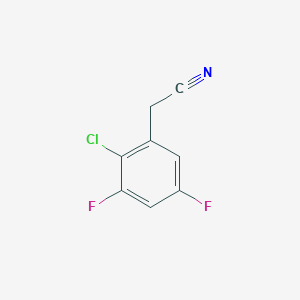
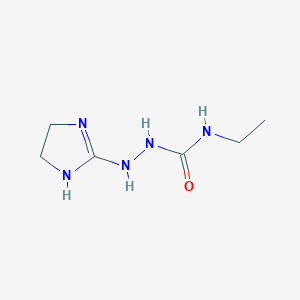


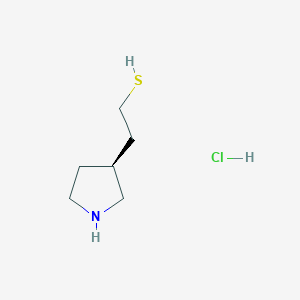


![4H-Pyrazolo[4,5,1-de]pteridine](/img/structure/B13960846.png)
